6-Chloro-1-iodoimidazo[1,5-A]pyridine
Description
Properties
IUPAC Name |
6-chloro-1-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-6-7(9)10-4-11(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURBHDCTHYMAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288672 | |
| Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426424-81-8 | |
| Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426424-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-1-iodoimidazo[1,5-A]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its role as an inhibitor of cholinesterases, which are crucial enzymes in the nervous system. The following sections detail the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. Its structure can be represented as follows:
The synthesis typically involves the reaction of 6-chloroimidazo[1,5-a]pyridine with iodine under controlled conditions to introduce the iodine atom at the 1-position of the imidazole ring. This modification enhances its biological activity.
Cholinesterase Inhibition
One of the primary biological activities of this compound is its inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.
Table 1: Inhibitory Activity against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 45 ± 5 | 50 ± 7 |
| Reference Compound (Physostigmine) | 0.05 ± 0.01 | 0.06 ± 0.02 |
The IC50 values indicate that while this compound shows moderate inhibition compared to standard inhibitors like physostigmine, it still possesses significant potential for further development as a therapeutic agent for conditions such as Alzheimer’s disease.
Molecular docking studies have revealed that this compound interacts with the active site of AChE and BChE. The binding affinity is attributed to hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's active site. This interaction prevents the substrate acetylcholine from accessing the active site, thereby inhibiting its breakdown.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,5-a]pyridine derivatives, including this compound:
- Study on Neuroprotective Effects : A study demonstrated that compounds with imidazo[1,5-a]pyridine scaffolds exhibited neuroprotective effects in animal models of Alzheimer's disease by inhibiting cholinesterases and reducing amyloid-beta plaque formation .
- Anticancer Activity : Another investigation highlighted the potential anticancer properties of this compound through its ability to induce apoptosis in cancer cell lines by modulating cholinergic signaling pathways .
- In Vivo Studies : In vivo experiments showed that treatment with this compound improved cognitive function in mice subjected to neurotoxic agents known to inhibit cholinesterase activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,5-A]pyridine derivatives, including 6-chloro-1-iodoimidazo[1,5-A]pyridine, exhibit potent anticancer properties. A study demonstrated that compounds with imidazo[1,5-A]pyridine scaffolds can inhibit various kinases implicated in cancer progression, such as FLT3 and DYRK1A. These kinases are critical targets in acute myeloid leukemia and other cancers due to their roles in cell proliferation and survival .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit protein kinases. For instance, it has shown activity against DYRK1A and CLK1 kinases, which are associated with neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazo[1,5-A]pyridine ring can enhance inhibitory potency .
Synthetic Methodologies
Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Techniques such as cyclocondensation and oxidative cyclization have been employed to construct this compound from readily available starting materials . These methods not only improve yield but also reduce environmental impact by minimizing waste.
Agrochemical Applications
Pesticide Development
The imidazo[1,5-A]pyridine framework is also significant in agrochemistry. Compounds derived from this structure have been investigated for their potential as pesticides and herbicides. Their ability to interact with biological systems makes them suitable candidates for developing new agrochemical agents that can target specific pests while being less harmful to non-target organisms .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,5-a]pyridine scaffold has been extensively modified to optimize properties for diverse applications. Below is a comparative analysis of 6-Chloro-1-iodoimidazo[1,5-a]pyridine with key analogs, supported by data tables and research findings.
Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives
*Estimated based on atomic composition.
Key Comparative Insights
Fluorescent Probes vs. Halogenated Derivatives Imidazo[1,5-a]pyridine fluorophores (e.g., dimers 2–4) exhibit solvatochromism and large Stokes shifts (~100–160 nm), making them ideal for membrane dynamics studies .
Enzyme Inhibition and Antibacterial Activity
- 1-Substituted pyridyl derivatives (e.g., compound 3a) show dual activity as cysteine protease inhibitors (Ki: 13.75–99.30 mM) and antibacterial agents . The iodine atom in this compound could mimic the pyridyl group’s coordination capacity, but its bulkiness might sterically hinder enzyme binding.
Neuroprotective Thiohydantoin Derivatives
- Thioxohexahydroimidazo[1,5-a]pyridine derivatives (e.g., compound (−)-3) demonstrate moderate neuroprotection via disulfide bond interactions . The chloro and iodo substituents in this compound lack sulfur’s redox activity, suggesting divergent mechanisms of action.
Coordination Chemistry Pyridinyl imidazo[1,5-a]pyridine ligands form stable Zn(II) coordination polymers due to their multitopic chelating ability . The iodine atom in this compound could act as a weak Lewis base, but its preference for covalent bonding (vs. pyridyl N-donors) may limit coordination versatility.
Synthetic Accessibility Most imidazo[1,5-a]pyridine derivatives are synthesized via one-pot cyclization or microwave-assisted methods .
Table 2: Thermodynamic and Kinetic Parameters of Selected Derivatives
*Predicted using fragment-based methods.
Critical Analysis of Substituent Effects
- Iodine (1-position): Increases molecular weight and polar surface area, which may reduce oral bioavailability but enhance binding via halogen bonds in biological targets .
- Comparison to Pyrazolo[1,5-a]pyrimidines: Substitution with pyrazolo groups improves cellular lipophilic ligand efficiency (LLE) in kinase inhibitors , whereas iodine’s bulkiness in this compound may compromise LLE.
Preparation Methods
Aminopyridine Precursors and Halogenation
- 3-Amino-6-chloropyridazine can be synthesized by selective substitution of dichloropyridazine with aqueous ammonia at elevated temperatures (~130 °C), providing a platform for further functionalization.
- Introduction of iodine at the 1-position is achieved by refluxing 6-chlorinated intermediates in hydroiodic acid (57% HI), which affords 3-amino-6-iodopyridazine in good yields (~81%).
- Halogen substitution adjacent to nitrogen atoms reduces nucleophilicity of undesired sites, enhancing regioselectivity during cyclization.
α-Bromoketone Reagents
- α-Bromoketones, prepared from acetophenone derivatives via dibromination and debromination, serve as electrophilic partners in condensation reactions to form the imidazo ring.
Cyclization to Form Imidazo[1,5-a]pyridine Core
- Condensation of 2-aminopyridines or 3-amino-halopyridazines with α-bromoketones under mild basic conditions (e.g., sodium bicarbonate) facilitates ring closure to imidazo[1,5-a]pyridines.
- Solvent choice is critical: ethanol has been shown to improve yields significantly compared to acetonitrile in related imidazo[1,2-a]pyridine systems, suggesting potential applicability for this compound synthesis.
- Reaction temperatures around 80 °C and reaction times of 8 hours are typical to achieve good conversion.
Halogenation and Functional Group Transformations
- Selective halogenation at the 6-position with chlorine is often achieved prior to ring closure or via nucleophilic substitution on preformed imidazo intermediates.
- Iodination at the 1-position can be introduced either by direct halogen exchange or by using iodine-containing reagents during or after cyclization.
- Methylation and other substitution reactions on the amino groups adjacent to the ring can be performed using methyl iodide and bases such as potassium carbonate, although care must be taken to avoid unwanted side reactions such as methoxylation of chloro groups.
Catalytic and Green Chemistry Approaches
- Copper-catalyzed domino A3-coupling reactions in aqueous micellar media (using CuSO4 and sodium ascorbate with surfactants like SDS) have been developed for imidazo[1,2-a]pyridine derivatives, offering mild conditions (50 °C) and environmentally friendly protocols.
- While these methods focus on imidazo[1,2-a]pyridines, the principles of mild catalysis and aqueous media could be adapted for imidazo[1,5-a]pyridine derivatives, including halogenated analogs, to improve sustainability and scalability.
Summary Data Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminopyridine halogenation | Aqueous NH3 (130 °C) or reflux in 57% HI | 130 °C / reflux | Water / HI solution | 81 (iodo derivative) | Selective substitution to install Cl or I at 6-position |
| α-Bromoketone preparation | Dibromination/debromination of acetophenone | Ambient | Various | - | Precursor for condensation |
| Cyclization (condensation) | 2-Aminopyridine + α-bromoketone + NaHCO3 | 80 °C | Ethanol (preferred) | 84-91 | Ethanol improves yield over acetonitrile; 8 h reaction time |
| Halogenation/methylation | Methyl iodide + K2CO3 or selective monomethylation | Ambient to reflux | DMF or MeOH | Variable | Risk of side reactions such as methoxylation of chloro groups |
| Cu-catalyzed domino A3 coupling | CuSO4·5H2O + sodium ascorbate + SDS + aldehyde + alkyne | 50 °C | Water | Up to 87 | Green method for imidazo[1,2-a]pyridines; potential for adaptation |
Research Findings and Mechanistic Notes
- The introduction of halogens adjacent to ring nitrogens modulates nucleophilicity, directing alkylation and cyclization to desired positions and improving yields.
- Use of hydroiodic acid for iodine substitution is more effective than direct halogen exchange from diiodo precursors, which tend to give low yields and side products.
- Solvent effects are significant; ethanol enhances condensation efficiency compared to acetonitrile, likely due to better solvation and reaction kinetics.
- Pd-catalyzed carbonylation reactions have been employed for functionalization of related imidazo derivatives, illustrating the versatility of transition metal catalysis in modifying these heterocycles.
- Green chemistry approaches using copper catalysis in aqueous micellar media demonstrate promising mild and scalable routes for imidazo ring formation, reducing environmental impact.
Q & A
Basic: What are the standard synthetic routes for preparing 6-Chloro-1-iodoimidazo[1,5-a]pyridine?
Methodological Answer:
The synthesis typically involves two key steps:
Formylation and Cyclization : Start with 2-aminomethylpyridine, which undergoes formylation followed by cyclization using phosphorus oxychloride (POCl₃) to yield imidazo[1,5-a]pyridine .
Halogenation : Treat the intermediate with N-iodosuccinimide (NIS) in a solvent like dichloromethane (DCM) at room temperature. For chloro-substitution, use phosphorus oxychloride (POCl₃) under reflux conditions.
Optimization Note : Catalyst-free iodination (e.g., iodine in 1,2-dichloroethane at 110°C) can avoid metal residues, achieving ~63% yield for analogous thiocyano derivatives .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of:
- Single-Crystal X-ray Diffraction : Resolves π-stacking and hydrogen-bonding interactions critical for crystal packing (e.g., C–H⋯N and C–H⋯π interactions in imidazo[1,5-a]pyridine derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the iodo substituent causes distinct deshielding in adjacent protons.
- HRMS : Validates molecular weight and halogen isotopic patterns .
Advanced: How do reaction conditions influence the regioselectivity of halogenation in imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
Regioselectivity depends on:
- Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., C1 in imidazo[1,5-a]pyridine) are iodinated preferentially using NIS in polar aprotic solvents (e.g., DCM).
- Catalyst Choice : Iodine as a catalyst in non-polar solvents (e.g., 1,2-dichloroethane) minimizes byproducts, as seen in thiocyano derivatives .
- Temperature : Higher temperatures (e.g., 110°C) accelerate halogenation but may reduce selectivity.
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP to model exchange-correlation effects. Basis sets (e.g., 6-31G*) optimize geometry and frontier molecular orbitals (FMOs) .
- TD-DFT : Predicts UV-Vis absorption spectra by simulating excited-state transitions. For example, charge-transfer transitions in imidazo[1,5-a]pyridines show large Stokes shifts (>100 nm) .
- Solvent Effects : Include polarizable continuum models (PCM) to account for solvatochromism.
Advanced: How can aggregation-caused quenching (ACQ) be mitigated in fluorescent derivatives of this compound?
Methodological Answer:
- Structural Modifications : Introduce bulky substituents (e.g., pyridinium salts) to sterically hinder π-π stacking .
- Polymer Matrices : Embedding in polymethylmethacrylate (PMMA) reduces intermolecular interactions, preserving quantum yield (QY) .
- Charge Engineering : Quaternization (e.g., methyl groups) introduces positive charges, repelling adjacent molecules .
Basic: What purification techniques are optimal for halogenated imidazo[1,5-a]pyridines?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for halogen solubility).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis.
- HPLC : For analytical purity (>97%), employ C18 columns with acetonitrile/water mobile phases .
Advanced: How does the electronic nature of substituents affect Suzuki-Miyaura cross-coupling reactions with this compound?
Methodological Answer:
- Phosphine Ligands : Bulky ligands (e.g., DIPPF) enhance catalytic activity by stabilizing Pd(0) intermediates.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) activate the iodo site for oxidative addition, accelerating coupling rates .
- Solvent Optimization : Use toluene/water mixtures with K₂CO₃ as a base to balance solubility and reactivity .
Advanced: What mechanistic insights explain the cyclocondensation of 2-(aminomethyl)pyridines to form imidazo[1,5-a]pyridines?
Methodological Answer:
The reaction proceeds via:
Nucleophilic Attack : 2-(Aminomethyl)pyridine reacts with nitronates to form amidinium intermediates.
5-exo-trig Cyclization : Intramolecular attack generates dihydroimidazo[1,5-a]pyridinium ions.
Deprotonation and Elimination : Loss of phosphorylated hydroxylamine yields the aromatic product.
Key Evidence : Isotopic labeling and DFT studies confirm the transition state involves N–H bond cleavage .
Basic: What spectroscopic signatures distinguish this compound from its analogs?
Methodological Answer:
- IR Spectroscopy : C–I and C–Cl stretches appear at ~500 cm⁻¹ and ~550 cm⁻¹, respectively.
- ¹³C NMR : Iodo and chloro substituents cause downfield shifts of adjacent carbons (~140 ppm for C-I, ~125 ppm for C-Cl).
- UV-Vis : Conjugation with halogens redshifts λmax by ~20 nm compared to non-halogenated analogs .
Advanced: How can DFT-guided design improve the pharmacological activity of imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., cannabinoid CB2 receptors) to optimize substituent geometry .
- QSAR Analysis : Correlate Hammett σ values of substituents with bioactivity (e.g., IC₅₀ values for enzyme inhibition) .
- Metabolic Stability : Simulate CYP450 interactions to predict pharmacokinetics using ADMET software.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
